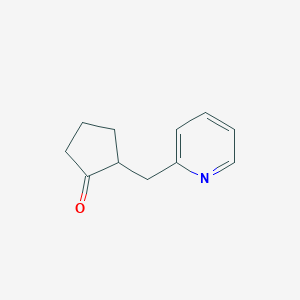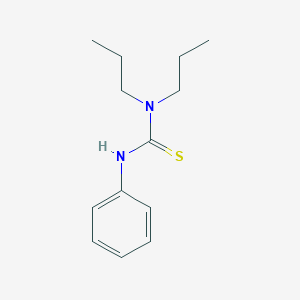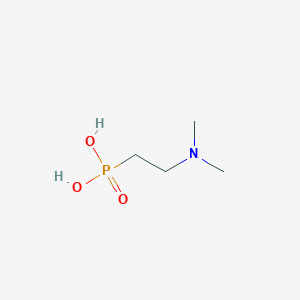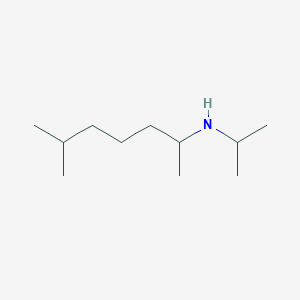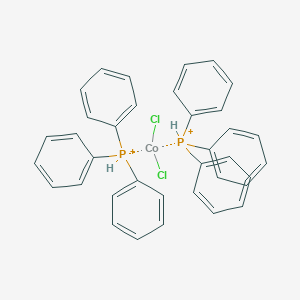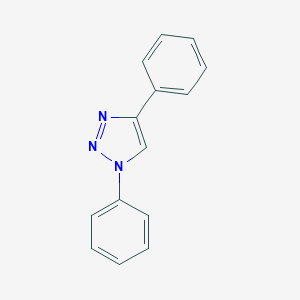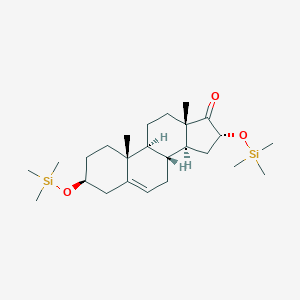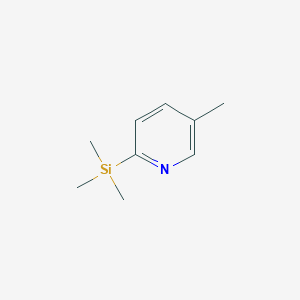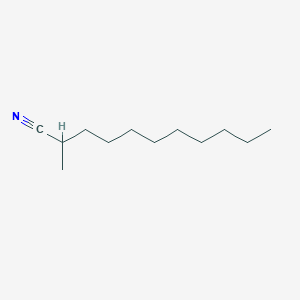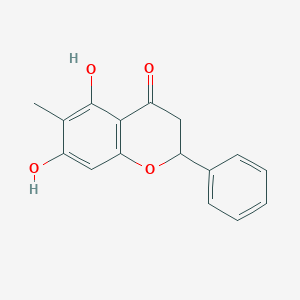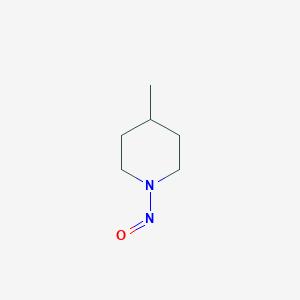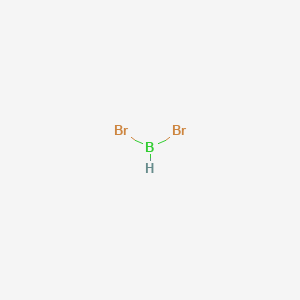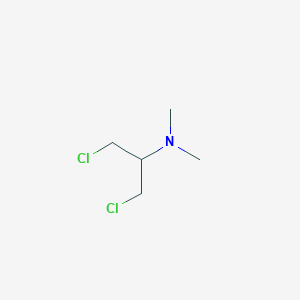
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- is a chemical compound that belongs to the class of organic compounds known as chloroalkylamines. This compound is commonly used in scientific research for its ability to act as a precursor to other important molecules. In
Mecanismo De Acción
The mechanism of action of ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- is not well understood. However, it is believed to act as an alkylating agent, which means that it can add alkyl groups to other molecules. This can result in changes to the structure and function of these molecules, which can have a variety of effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- are not well studied. However, it is known to have toxic effects on the liver and kidneys. It can also cause skin irritation and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- in lab experiments is its ability to act as a precursor to other important molecules. This can allow researchers to synthesize complex compounds more easily. However, this compound is also highly toxic and can be dangerous to work with. Special precautions must be taken when handling this compound to ensure the safety of researchers.
Direcciones Futuras
There are numerous future directions for research involving ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-. One area of interest is the development of new drugs and therapies using this compound as a precursor. Another area of interest is the study of the toxic effects of this compound on the liver and kidneys. Additionally, researchers may be interested in exploring the mechanism of action of this compound in more detail to better understand its effects on other molecules.
Métodos De Síntesis
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- can be synthesized through a process known as the Mannich reaction. This reaction involves the condensation of formaldehyde, dimethylamine, and hydrochloric acid with ethylamine. The resulting product is then treated with thionyl chloride to form the final compound.
Aplicaciones Científicas De Investigación
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- has numerous scientific research applications. It is commonly used as a precursor to other important molecules, such as amino acids and peptides. It is also used in the synthesis of various drugs, including antihistamines and antimalarials. In addition, this compound is used in the production of pesticides and herbicides.
Propiedades
Número CAS |
14758-19-1 |
|---|---|
Nombre del producto |
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- |
Fórmula molecular |
C5H11Cl2N |
Peso molecular |
156.05 g/mol |
Nombre IUPAC |
1,3-dichloro-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3 |
Clave InChI |
VFBPLWLYRSYUSR-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCl)CCl |
SMILES canónico |
CN(C)C(CCl)CCl |
Otros números CAS |
14758-19-1 |
Sinónimos |
1,3-dichloro-N,N-dimethyl-propan-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



